molecular formula C25H21ClN2O4S B4580273 ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4580273
M. Wt: 481.0 g/mol
InChI Key: ATLWTIBIHSBIQJ-SSZFMOIBSA-N
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Description

This compound belongs to a class of chemicals that are of interest due to their complex molecular structure and potential for various applications, excluding drug use and side effects. These compounds often feature in research for their unique chemical and physical properties, which can be leveraged in material science, catalysis, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensations, cyclizations, and substitutions. For example, a related compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate, was synthesized via the reaction of naphthalene-2,7-diol with 4-chlorobenzaldehde and ethyl cyanoacetate, elucidated from spectral data including IR, NMR, MS, and X-ray single crystal analysis (Radwan et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined by X-ray crystallography, revealing intricate details about the arrangement of atoms, bond lengths, angles, and overall molecular geometry. These structures provide insights into the compound's reactivity, stability, and physical properties.

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, including photoisomerization and cyclization, which can alter their chemical structure and properties. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes reactions to form different derivatives with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006).

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation The study of ethyl 2-chlorothiazole-5-carboxylate and its derivatives, including reactions with furan and thiophene, highlights their photophysical properties and their capacity as singlet-oxygen sensitizers. This suggests potential applications in photochemical reactions and possibly in designing photosensitizers for various scientific and technological applications (Amati et al., 2010).

Synthetic Utility and Antimicrobial Evaluation The synthesis of bifunctional thiophene derivatives, including processes involving ethyl 2-aminothiophenes, has been explored for their promising antimicrobial activities. This research demonstrates the compound's utility in creating substances with potential applications in combating microbial infections (Abu‐Hashem et al., 2011).

Biological Activity of Thieno[2,3-d]Pyrimidines The conversion of ethyl 2-aminothiophenes into thieno[2,3-d]pyrimidines and their subsequent biological activity analysis reveals promising inhibitory activities against various plant growths. This indicates potential agricultural applications, such as developing new herbicides or growth regulators (Wang et al., 2010).

Cytotoxic Agents from Thiophene and Benzothiophene Derivatives Research on novel thiophene and benzothiophene derivatives, designed for anti-proliferative activity, highlights their potential as cytotoxic agents against tumor cell lines. This suggests their applicability in developing new anticancer drugs (Mohareb et al., 2016).

Antimicrobial and Anti-inflammatory Agents The synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and their evaluation for antimicrobial and anti-inflammatory activities showcase the potential medical applications of these compounds in treating infections and inflammation (Narayana et al., 2006).

properties

IUPAC Name

ethyl 2-[[(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-2-31-25(30)22-19-8-3-4-9-21(19)33-24(22)28-23(29)16(14-27)13-18-10-11-20(32-18)15-6-5-7-17(26)12-15/h5-7,10-13H,2-4,8-9H2,1H3,(H,28,29)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLWTIBIHSBIQJ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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